

JTT-551: A Comparative Guide to its PTP1B Inhibitory Effect

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Compound of Interest

Compound Name: JTT 551

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JTT-551, a protein tyrosine phosphatase 1B (PTP1B) inhibitor, with other relevant alternatives. The information is supported by experimental data to validate the inhibitory effects of JTT-551 on PTP1B, a key negative regulator in insulin and leptin signaling pathways.[1][2] Overexpression of PTP1B has been linked to the pathogenesis of several human diseases, including metabolic disorders and neurodegenerative diseases.[3]

Comparative Analysis of PTP1B Inhibitors

The following table summarizes the quantitative data for JTT-551 and other notable PTP1B inhibitors. This allows for a direct comparison of their potency and selectivity.

Inhibitor	PTP1B Inhibition (K _i /IC ₅₀)	Selectivity vs. TCPTP (K _i /IC ₅₀)	Inhibition Type	Key In Vitro/In Vivo Findings
JTT-551	K _i : 0.22 μM[1][4][5]	K _i : 9.3 μM[1][4][5]	Mixed[1]	Increased insulin-stimulated glucose uptake in L6 cells; Enhanced insulin receptor phosphorylation and reduced glucose levels in ob/ob and db/db mice.[1]
Trodesquamine (MSI-1436)	IC ₅₀ : ~1 μM[6][7][8]	IC ₅₀ : 224 μM[6][8]	Non-competitive[7][8]	Augments insulin-stimulated phosphorylation of the IRβ subunit in HepG2 cells and rat hypothalamic tissue.[7]
Ertiprotafib	IC ₅₀ : 1.6 - 29 μM[6]	Not specified	Non-competitive[9]	Also inhibits IκappaB kinase beta (IKK-β) and acts as a dual PPARα and PPARγ agonist. [6]
CX08005	IC ₅₀ : 0.781 μM	Similar IC ₅₀ to PTP1B[10]	Competitive[11]	Improves insulin sensitivity in obese mice.
DPM-1001	IC ₅₀ : 100 nM[6][12]	Not specified	Non-competitive[12]	Orally bioavailable; improves insulin

and leptin
signaling in
animal models of
diet-induced
obesity.[13][14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro PTP1B Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of a compound against PTP1B.

Materials:

- Recombinant human PTP1B enzyme
- p-nitrophenyl phosphate (pNPP) as a substrate
- Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[2]
- Test compound (e.g., JTT-551) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Add the assay buffer to the wells of a 96-well plate.
- Add the test compound at various concentrations to the wells.
- Add the recombinant PTP1B enzyme to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.[2]

- Initiate the enzymatic reaction by adding the pNPP substrate.
- Incubate the plate at 37°C for a specific time (e.g., 30 minutes).[2]
- Stop the reaction by adding a strong base (e.g., 1 M NaOH).[2]
- Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader. [2]
- The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.

In Vivo Evaluation in Animal Models

This protocol outlines a general procedure for assessing the in vivo efficacy of a PTP1B inhibitor in a diabetic or obese animal model.

Animal Models:

- Genetically diabetic mice (e.g., db/db mice)
- Obese mice (e.g., diet-induced obese (DIO) mice or ob/ob mice)[1][15]

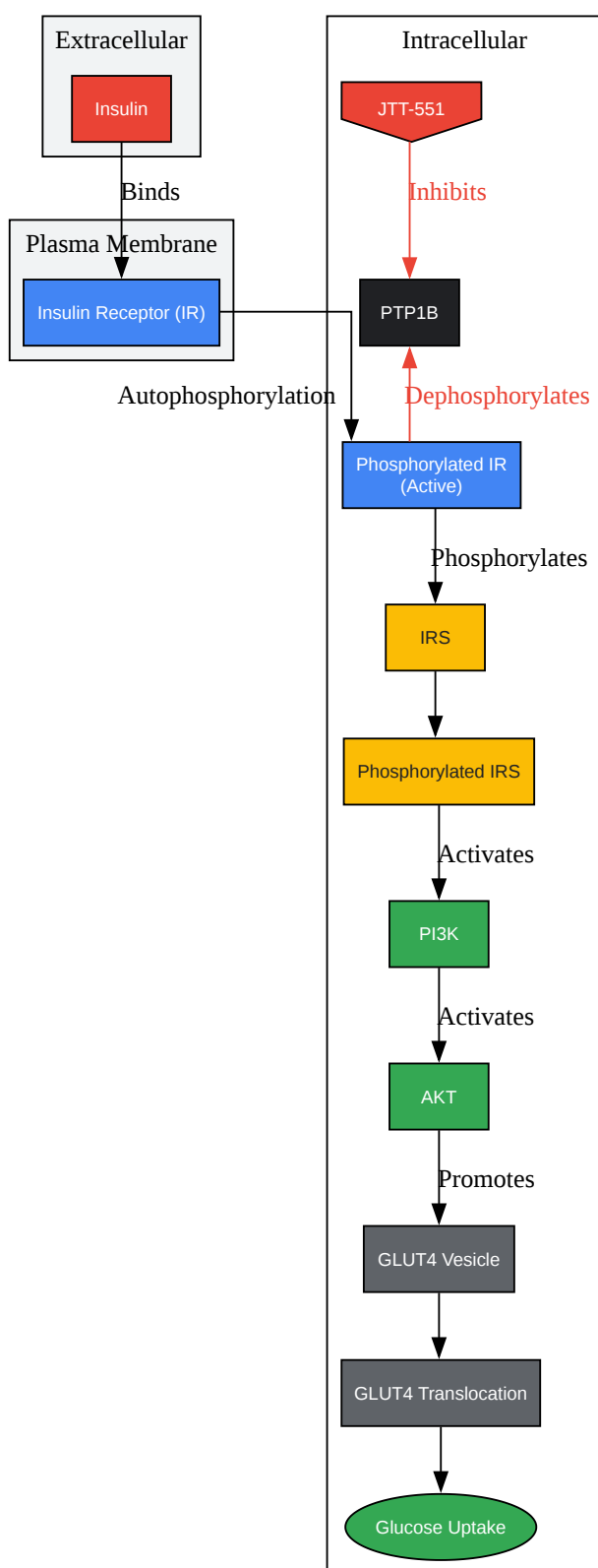
Procedure:

- Acclimate the animals to the housing conditions.
- Divide the animals into control and treatment groups.
- Administer the test compound (e.g., JTT-551) or vehicle to the respective groups via an appropriate route (e.g., oral gavage).
- Monitor key parameters over the treatment period, such as:
 - Blood glucose levels
 - Plasma insulin levels

- Body weight
- Food intake
- At the end of the study, tissues such as the liver and muscle can be collected to assess target engagement, for example, by measuring the phosphorylation status of the insulin receptor.^[1]
- Statistical analysis is performed to determine the significance of the observed effects.

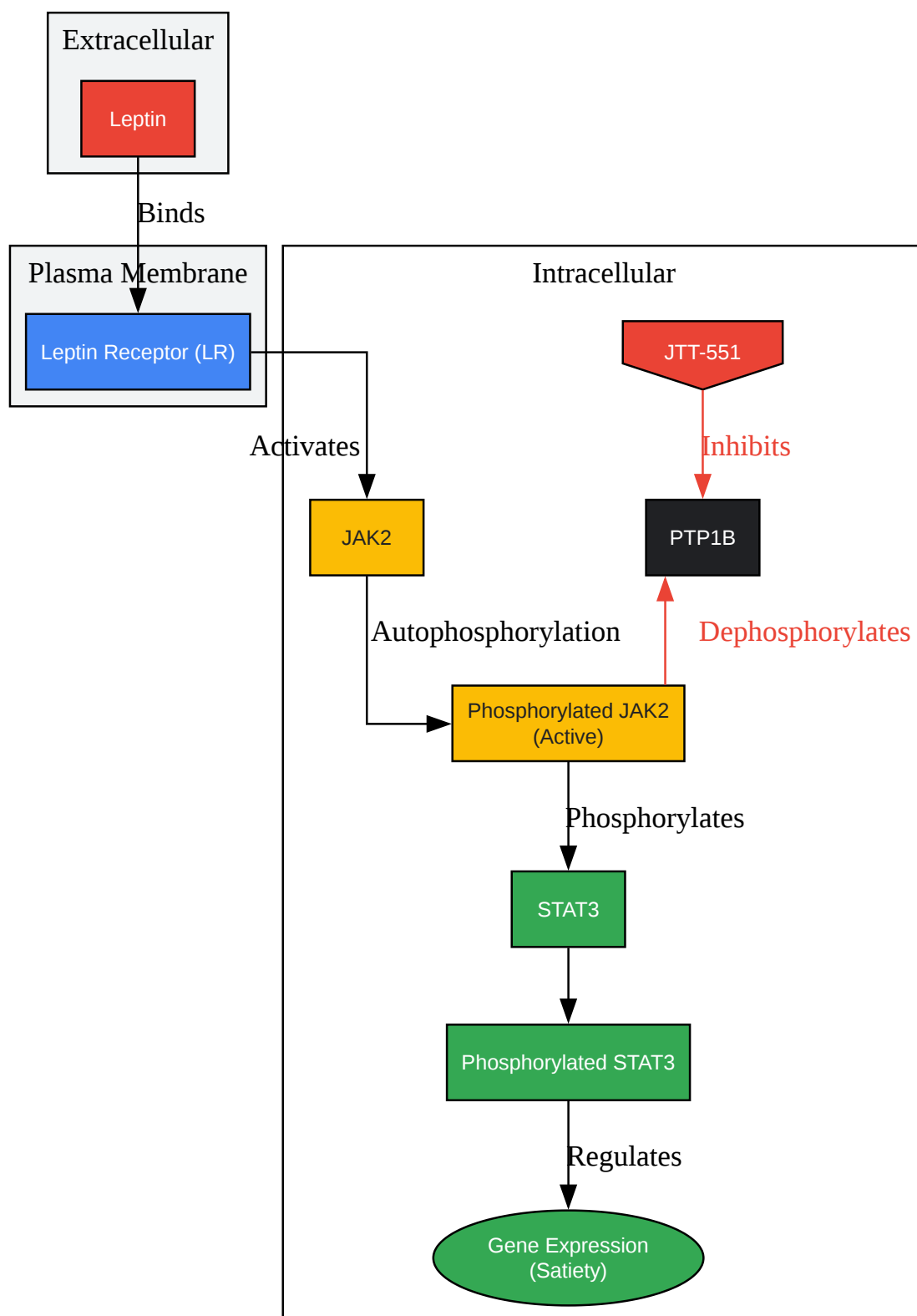
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of PTP1B in key signaling pathways and a typical workflow for inhibitor screening.



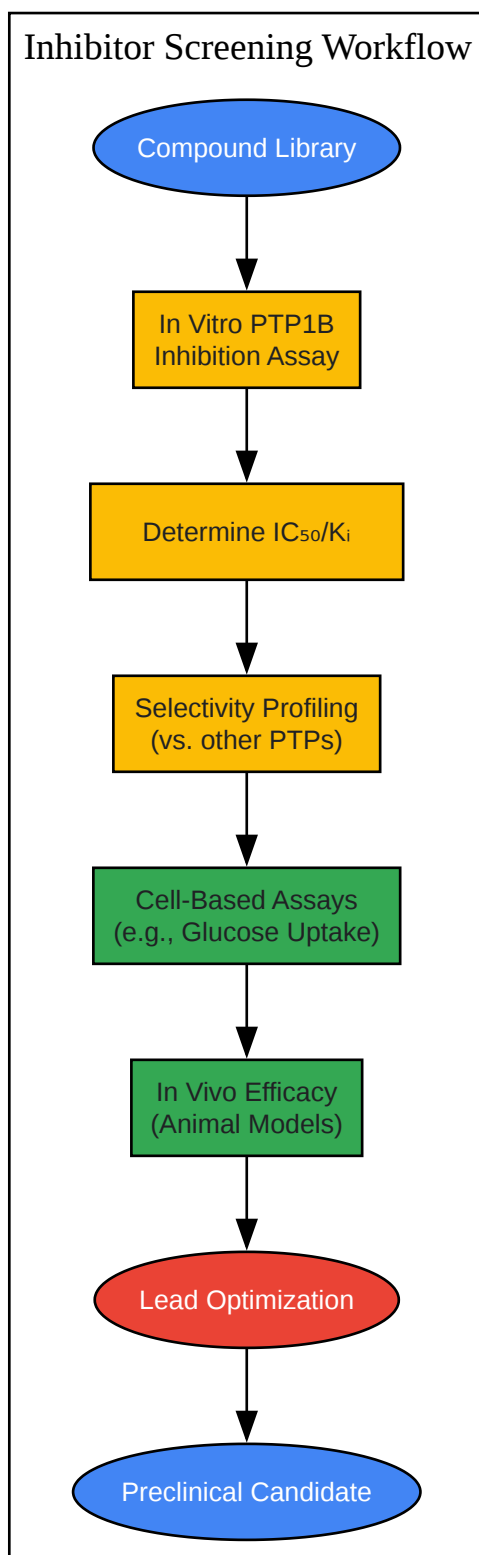
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Caption: PTP1B's role in the insulin signaling pathway.



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Caption: PTP1B's role in the leptin signaling pathway.



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Caption: A typical workflow for PTP1B inhibitor screening.

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